(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
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Overview
Description
The compound (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a unique bicyclic structure. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the formation of the core bicyclic structure, followed by the introduction of hydroxyl groups and the acetamido group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would need to be optimized for yield and purity, with careful monitoring of each step to ensure consistency. Techniques such as chromatography and crystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce various alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl and acetamido groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Buna-shimeji: Contains umami-tasting compounds but differs significantly in structure and application.
Uniqueness
This compound’s unique combination of hydroxyl groups, acetamido group, and bicyclic structure sets it apart from other similar compounds. Its potential for diverse chemical reactions and wide range of applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C49H75NO18 |
---|---|
Molecular Weight |
966.1 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,33+,34+,35-,36-,37+,38+,39-,40-,42+,43-,44+,45+,46-,48-,49+/m0/s1 |
InChI Key |
DIGUUNRLVBJXKB-WUYRWYIMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)C)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Origin of Product |
United States |
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